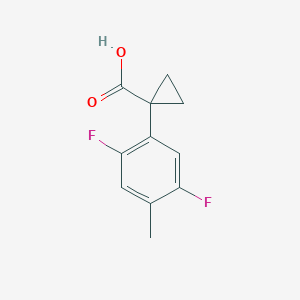
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is a fluorinated organic compound with the molecular formula C11H10F2O2 and a molecular weight of 212.19 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a carboxylic acid group and a 2,5-difluoro-4-methylphenyl group. The unique structure of this compound imparts distinct chemical properties, making it valuable for various research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor under specific conditions.
Introduction of the Fluorinated Phenyl Group: The 2,5-difluoro-4-methylphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a fluorinated benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving fluorinated compounds.
Medicine: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals, including advanced materials and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorinated phenyl group can interact with enzymes and receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and selectivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carbonitrile: This compound has a similar structure but contains a nitrile group instead of a carboxylic acid group.
Cyclopropane, 1,2-difluoro-, trans-: This compound contains a cyclopropane ring with two fluorine atoms but lacks the phenyl and carboxylic acid groups.
Uniqueness
1-(2,5-Difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid is unique due to the combination of its fluorinated phenyl group, cyclopropane ring, and carboxylic acid group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and selectivity, making it valuable for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H10F2O2 |
|---|---|
Molekulargewicht |
212.19 g/mol |
IUPAC-Name |
1-(2,5-difluoro-4-methylphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H10F2O2/c1-6-4-9(13)7(5-8(6)12)11(2-3-11)10(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
InChI-Schlüssel |
ANXYDOQAHHHYPR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)C2(CC2)C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methylbenzo[d]isothiazol-5-ol](/img/structure/B13030751.png)
![N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)-2,4-difluorophenyl)-2,5-dichloro-3-(hydroxymethyl)benzenesulfonamide](/img/structure/B13030754.png)
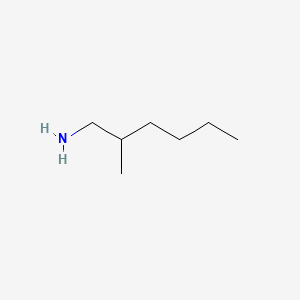
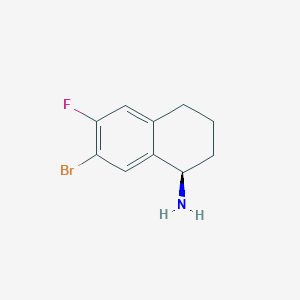


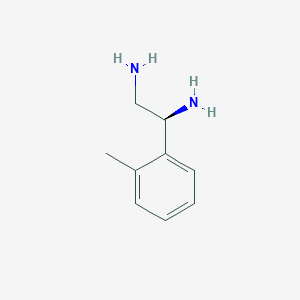
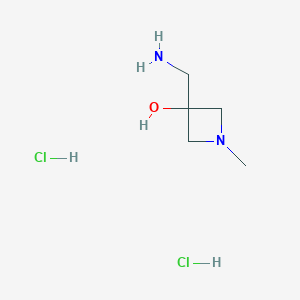
![3-Methyl-3-azabicyclo[4.1.0]heptan-1-amine](/img/structure/B13030798.png)
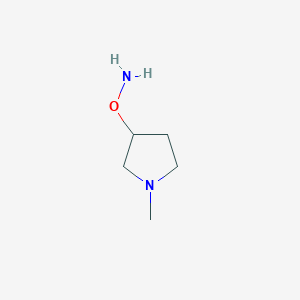
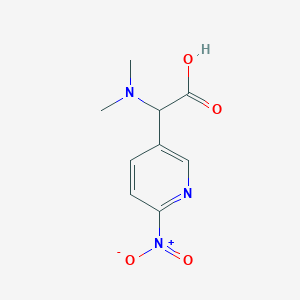
![(1R,8aR)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-1-carboxylic acid](/img/structure/B13030820.png)


